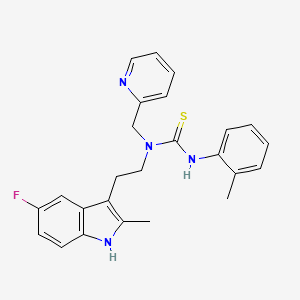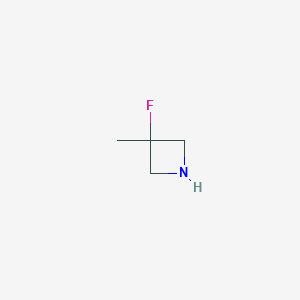![molecular formula C11H10F2O B2433057 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one CAS No. 117389-49-8](/img/structure/B2433057.png)
11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is a chemical compound with the CAS Number: 117389-49-8 . Its IUPAC name is (1R,1aS,1a1R)-5,5-difluorooctahydro-1H-2,4,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one . The molecular weight of this compound is 196.2 .
Molecular Structure Analysis
The Inchi Code of 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is 1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a powder and has a melting point of 234-235°C . It is stored at a temperature of 4°C .Scientific Research Applications
Chemical Rearrangements and Structural Analysis
- Aleksandrov et al. (1996) studied the reaction of a closely related compound, leading to the formation of a tetracyclo[6.3.0.02,6.03,10]undec-4-ene derivative. This study provides insights into molecular rearrangements and structural transformations of complex cage compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Aleksandrov, 1996).
Computational Studies and Molecular Mechanics
- Abboud et al. (2001) utilized B3LYP/6-31G(d) methodology to study the structural effects in compounds related to 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one. Their findings contribute to a deeper understanding of the stability and electronic properties of such compounds (Abboud, 2001).
X-Ray Structural Analysis
- Watson et al. (1994) conducted X-ray structural analyses on substituted pentacyclo[5.4.0.02,6.03,10.05,9]undecanes, providing valuable data on bond lengths and molecular geometry that are relevant to understanding compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Watson, 1994).
Exploring Molecular Transformations
- Marchand and Chou (1975) explored the base-promoted rearrangement of cage α-haloketones, which is relevant to understanding the chemical behavior and potential applications of 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one in synthesis and rearrangement reactions (Marchand, 1975).
Trifluoromethyl Derivatives Study
- Linden et al. (2005) investigated trifluoromethyl derivatives of related cage-like polycyclic compounds, offering insights into the reactions and structural implications for compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Linden, 2005).
Synthesis of Lactam Derivatives
- Martins et al. (1993) reported on the synthesis of lactam derivatives from related dione compounds, which could be relevant for developing synthetic pathways involving 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Martins, 1993).
Safety And Hazards
The safety information available indicates that this compound is a potential hazard. The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
11,11-difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHPNDXJYYGKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

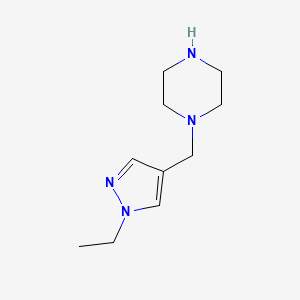
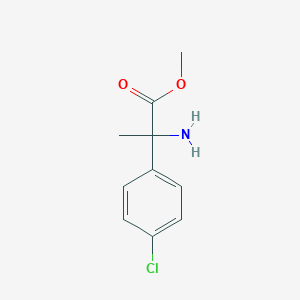
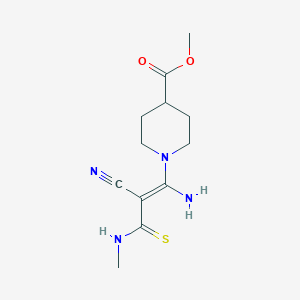
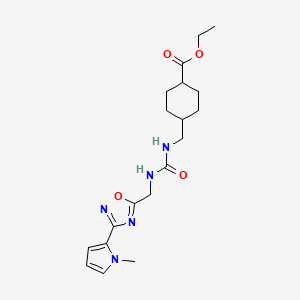
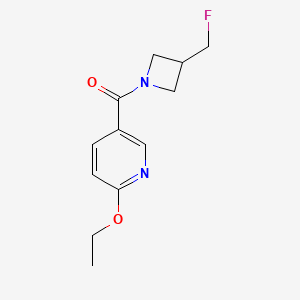
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)
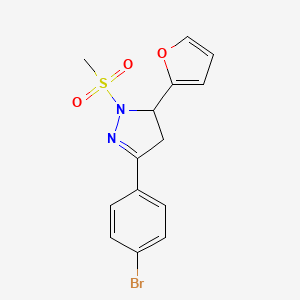
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
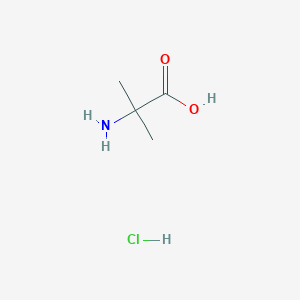
![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)
